molecular formula C19H21N3O3S B6437003 N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549020-71-3

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6437003
CAS No.: 2549020-71-3
M. Wt: 371.5 g/mol
InChI Key: VVCOJAMRPIHKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzoxazole-pyrrolidine hybrid scaffold. The compound’s structure integrates a sulfonamide group, which enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(26(23,24)14-15-7-3-2-4-8-15)16-11-12-22(13-16)19-20-17-9-5-6-10-18(17)25-19/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCOJAMRPIHKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Construction of the Pyrrolidine Ring: This step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and an aldehyde or ketone.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

The compound shares functional group similarities with other sulfonamide-based molecules. For example:

Compound Name Key Structural Features Biological Relevance (If Reported) Reference
Target Compound Benzoxazole-pyrrolidine, phenylmethanesulfonamide Hypothetical kinase or protease inhibition N/A (Inference)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine, chromen-4-one, fluorophenyl Kinase inhibition (e.g., PI3K/mTOR pathways)
1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-((6-methylpyridin-2-yl)methyl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Ferrocene, bicycloheptane, pyridine Catalytic or redox-active applications

Key Observations :

  • Target Compound vs. The target compound’s benzoxazole-pyrrolidine core may prioritize different target interactions (e.g., GABA receptors or carbonic anhydrases) .
  • Target Compound vs. Ferrocene Derivative () : The ferrocene-containing sulfonamide (Compound 36) integrates redox-active metal centers, enabling applications in catalysis or antiproliferative activity, whereas the target compound’s lack of metal coordination limits such functionality .
Functional Group Analysis
  • Sulfonamide Group : Common to all compounds, critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX).
  • Benzoxazole vs. Pyrazolo-Pyrimidine : Benzoxazole’s planar aromaticity may favor π-π stacking, while pyrazolo-pyrimidine’s fused rings enhance rigidity and target specificity .
  • Pyrrolidine vs. Bicycloheptane : The pyrrolidine moiety in the target compound offers conformational flexibility, contrasting with the bicycloheptane’s steric constraints in Compound 36 .

Biological Activity

N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 1,3-benzoxazole moiety and a methanesulfonamide group , which contributes to its chemical reactivity and biological interactions. The presence of these functional groups suggests potential applications in targeting specific biological pathways.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-benzoxazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3-benzoxazol-2(3H)-one have been shown to inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa, leading to reduced virulence factors such as elastase production and biofilm formation .

CompoundActivityTarget
1,3-benzoxazol-2(3H)-oneQS InhibitionPseudomonas aeruginosa
5-chloro-1,3-benzoxazol-2(3H)-oneQS InhibitionPseudomonas aeruginosa
6-methyl-1,3-benzoxazol-2(3H)-oneQS InhibitionPseudomonas aeruginosa

Anti-Cancer Potential

The compound has also been investigated for its role as an inhibitor of fatty acid synthase (FASN) , a key enzyme involved in lipid biosynthesis critical for cancer cell proliferation. Preliminary studies suggest that it exhibits promising inhibitory effects on FASN activity, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Quorum Sensing Inhibition : Disruption of bacterial communication systems can lead to reduced pathogenicity.
  • FASN Inhibition : By inhibiting lipid synthesis pathways, the compound may restrict tumor growth and survival.

Study 1: Quorum Sensing Inhibition

In a study evaluating various benzoxazole derivatives, compounds including this compound were tested for their ability to inhibit QS in Pseudomonas aeruginosa. The results demonstrated significant reductions in biofilm formation and virulence factor production, suggesting that these compounds could serve as novel anti-pathogenic agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar benzoxazole derivatives revealed that certain compounds effectively inhibited FASN activity in various cancer cell lines. This inhibition correlated with decreased cell proliferation and increased apoptosis rates, highlighting the therapeutic potential of this class of compounds in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.